molecular formula C18H21N3O B5798983 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol

2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol

Cat. No. B5798983
M. Wt: 295.4 g/mol
InChI Key: NVQRMPQPJSCBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol, also known as BPIMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIMP is a derivative of piperazine and phenol and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has also been shown to bind to certain neurotransmitter receptors in the brain, leading to its potential use as an antidepressant.
Biochemical and Physiological Effects:
2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-tumor properties, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has been shown to have antioxidant and antimicrobial properties. 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has also been shown to have an effect on the central nervous system, leading to its potential use as an antidepressant. However, further studies are needed to fully understand the biochemical and physiological effects of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol in lab experiments include its high yield and purity, as well as its unique chemical structure and properties. 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol is also relatively easy to synthesize, making it a readily available compound for research. However, the limitations of using 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for research on 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol. Firstly, further studies are needed to fully understand the mechanism of action and physiological effects of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol. Secondly, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol could be further developed as a potential drug candidate for the treatment of cancer, inflammation, and depression. Thirdly, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol could be used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. Finally, further studies could investigate the potential use of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol in other fields, such as environmental science and agriculture.
Conclusion:
In conclusion, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol can be synthesized using a multi-step procedure and has been shown to possess significant anti-tumor and anti-inflammatory properties. 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has also been used as a ligand in protein crystallography studies and as a building block for the synthesis of novel organic materials. Further studies are needed to fully understand the mechanism of action and physiological effects of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol, and to develop it as a potential drug candidate for various diseases.

Synthesis Methods

2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol can be synthesized using a multi-step procedure that involves the reaction of 4-benzylpiperazine with 2-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with formaldehyde and hydrochloric acid to form 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has been shown to possess significant anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer drugs. In biochemistry, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has been used as a ligand in protein crystallography studies to investigate the binding properties of various proteins. In material science, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties.

properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18-9-5-4-8-17(18)14-19-21-12-10-20(11-13-21)15-16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQRMPQPJSCBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol

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